5-氯-1-(3-甲氧基苯基)-1-氧代戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

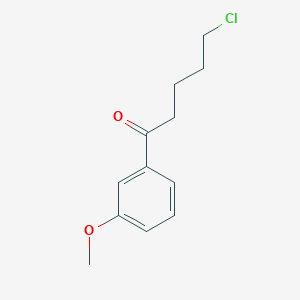

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is a chemical compound with a molecular formula of C12H15ClO2 . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of many organic compounds .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is characterized by the presence of a 1,3,4-thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . This ring allows the compound to interact strongly with biological targets .Chemical Reactions Analysis

Organoboron compounds, such as those derived from pinacol boronic esters, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations . These transformations are often used in the synthesis of complex organic molecules .科学研究应用

Corrosion Inhibition

A study by Şafak et al. (2012) explored Schiff bases, including compounds structurally similar to 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, as corrosion inhibitors for aluminum in HCl solutions. The research demonstrated that these compounds effectively inhibit corrosion, following Temkin adsorption isotherm, and act as cathodic inhibitors. The study provides insights into the application of such compounds in corrosion science and their potential industrial applications (Şafak et al., 2012).

Glucose Tolerance Improvement

Schnur and Morville (1986) investigated a series of oxazolidinediones, including derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, for their effect on glucose tolerance in rats. The study highlighted the potency of these compounds in improving glucose tolerance without inducing hypoglycemia, suggesting their potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).

Cognitive Process Modulation

Marchetti et al. (2000) explored the effects of compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane on learning and memory in rats. Their study indicates that the activation of 5-HT4 receptors by such compounds can modulate cognitive processes, highlighting a potential avenue for therapeutic intervention in cognitive disorders (Marchetti et al., 2000).

Organic Synthesis and Structural Studies

Research by Jiu-fu et al. (2015) and others have synthesized and characterized various derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, exploring their crystal structures and biological activities. Such studies contribute to the field of organic chemistry by enhancing the understanding of molecular structures and reactivity (Jiu-fu et al., 2015).

Antimicrobial Activity

Rai et al. (2010) investigated derivatives of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane for their antibacterial properties. The study found significant activity against various bacterial strains, providing a basis for the development of new antimicrobial agents (Rai et al., 2010).

未来方向

The future research directions for compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane could involve further investigation into their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

5-chloro-1-(3-methoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMAKBHLEWSFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442116 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane | |

CAS RN |

258882-49-4 |

Source

|

| Record name | 5-Chloro-1-(3-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。